![molecular formula C9H17N2+ B14592699 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium CAS No. 61267-81-0](/img/structure/B14592699.png)
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-3,7-diazabicyclo[331]non-2-en-3-ium is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms within a nine-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium typically involves the Mannich reaction, which is a well-known method for preparing bicyclic compounds. This reaction involves the condensation of a primary or secondary amine with formaldehyde and a compound containing an active hydrogen atom, such as a ketone or aldehyde . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways involved are still under investigation, but its unique structure plays a crucial role in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: A similar compound with a slightly different structure, lacking the double bond present in 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,6-dione: Another related compound with different functional groups, leading to distinct chemical properties.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which contribute to its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Propriétés
Numéro CAS |
61267-81-0 |
|---|---|
Formule moléculaire |
C9H17N2+ |
Poids moléculaire |
153.24 g/mol |
Nom IUPAC |
3,7-dimethyl-7-aza-3-azoniabicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C9H17N2/c1-10-4-8-3-9(5-10)7-11(2)6-8/h4,8-9H,3,5-7H2,1-2H3/q+1 |
Clé InChI |
LANDZJSKBVWEFW-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CC(C1)C=[N+](C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


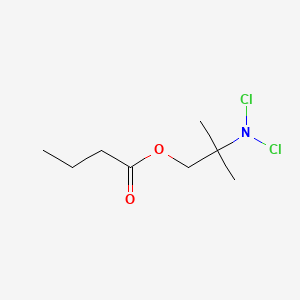

![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
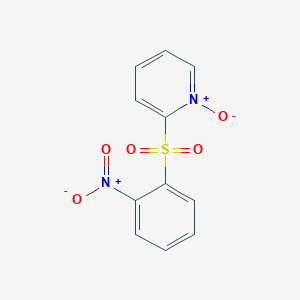
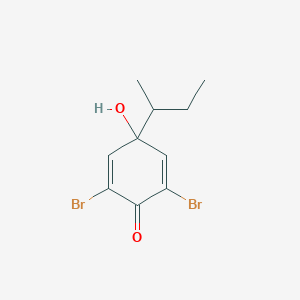

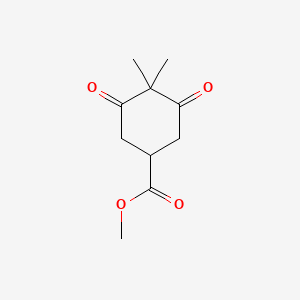
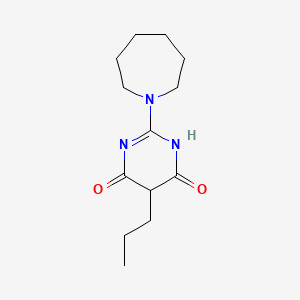
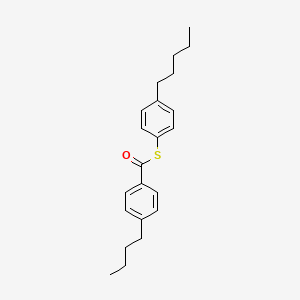
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
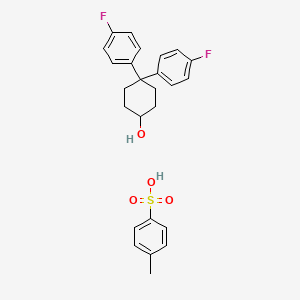
![{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14592689.png)
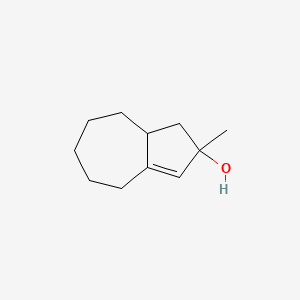
![2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one](/img/structure/B14592701.png)
